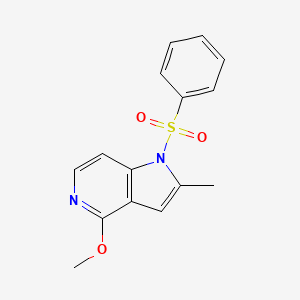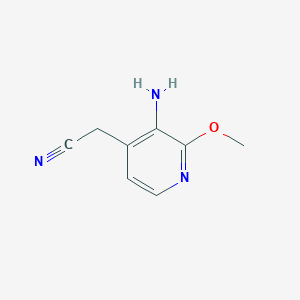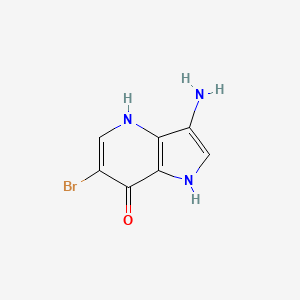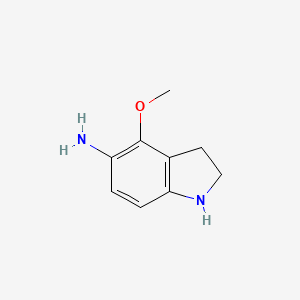
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione (AMID) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a versatile compound that can be synthesized in a variety of ways and has been found to possess a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivative Formation
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione and its derivatives are of interest due to their potential in creating novel compounds with varying biological activities. Witchard and Watson (2010) detailed a two-step synthesis process to generate analogues of imidazole alkaloids naamidine A and G, using cyanuric chloride and 4-alkoxy-anilines. This synthesis approach highlights the versatility of the compound as a precursor in pharmaceutical chemistry (Witchard & Watson, 2010).
Crystal Structure and Pharmacological Applications
The crystal structure analysis of similar compounds provides insights into their potential pharmacological applications. Aydin et al. (2013) performed X-ray structural analysis on a closely related compound, revealing its nonplanar conformation stabilized by various intermolecular interactions. Such structural insights are crucial for understanding the compound's reactivity and interaction with biological targets (Aydin et al., 2013).
Anticancer and Anti-inflammatory Properties
Exploring the biological activities of imidazolidine-2,4-dione derivatives, Uwabagira and Sarojini (2019) synthesized a compound exhibiting significant in vitro anti-breast cancer and anti-inflammatory activities. This indicates the potential therapeutic applications of these derivatives in treating cancer and inflammation (Uwabagira & Sarojini, 2019).
Serotonin Receptor Inhibition
Further pharmaceutical interest lies in the compound's potential for influencing serotonin receptors. Czopek et al. (2010) synthesized derivatives displaying high affinity for serotonin 5-HT1A and 5-HT2A receptors, indicating their potential as antidepressants and/or anxiolytics. This demonstrates the compound's role in the development of new treatments for mood disorders (Czopek et al., 2010).
properties
IUPAC Name |
3-amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-10(6-2-4-7(11)5-3-6)8(15)14(12)9(16)13-10/h2-5H,11-12H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHSRKIFGNKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)N)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(4-aminophenyl)-5-methylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














